molecular formula C12H17Cl2NO2 B2489564 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride CAS No. 1956309-88-8

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride

Cat. No.: B2489564
CAS No.: 1956309-88-8
M. Wt: 278.17
InChI Key: LRIOTWNBSSOEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. It is characterized by the presence of a chlorophenyl group and a diethylamino group attached to the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and diethylamine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with diethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid to form the final product, 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: Employed for large-scale production, allowing for continuous input of reactants and output of products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-2-(diethylamino)ethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.

    Gene Expression: Modulation of gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
  • 2-(4-Chlorophenyl)-2-(ethylamino)acetic acid hydrochloride
  • 2-(4-Chlorophenyl)-2-(propylamino)acetic acid hydrochloride

Uniqueness

2-(4-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is unique due to its specific combination of a chlorophenyl group and a diethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in its interactions with molecular targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(diethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-3-14(4-2)11(12(15)16)9-5-7-10(13)8-6-9;/h5-8,11H,3-4H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIOTWNBSSOEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=C(C=C1)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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